(S)-7-Amino-5,6,7,8-tetrahydro-naphthalen-2-OL hydrochloride is a chemical compound with significant relevance in pharmaceutical research. It is categorized under the chemical classification of amines and alcohols. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of drugs targeting various neurological conditions.
(S)-7-Amino-5,6,7,8-tetrahydro-naphthalen-2-OL hydrochloride is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as GHS07, indicating it poses certain health hazards. Specific hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).
The synthesis of (S)-7-Amino-5,6,7,8-tetrahydro-naphthalen-2-OL hydrochloride can be achieved through various methods, including:
The synthetic routes often utilize reagents such as naphthalene derivatives and amino alcohols under controlled conditions to ensure stereoselectivity towards the (S)-enantiomer. The use of catalysts or specific solvents may also be employed to enhance yield and purity.
The molecular structure of (S)-7-Amino-5,6,7,8-tetrahydro-naphthalen-2-OL hydrochloride features a tetrahydronaphthalene backbone with an amino group and a hydroxyl group attached at specific positions. The structural formula can be represented as:
Key structural data includes:
(S)-7-Amino-5,6,7,8-tetrahydro-naphthalen-2-OL hydrochloride can undergo various chemical reactions typical for amines and alcohols:
These reactions usually require specific conditions such as temperature control and the presence of catalysts to facilitate the desired transformation while minimizing side reactions.
The mechanism of action for (S)-7-Amino-5,6,7,8-tetrahydro-naphthalen-2-OL hydrochloride involves its interaction with neurotransmitter systems in the brain. It is hypothesized to act primarily as a serotonin receptor agonist or antagonist depending on its specific targets within neurological pathways.
Research indicates that compounds similar to this one may influence mood regulation and pain perception through modulation of serotonin levels . Further studies are required to elucidate its precise pharmacodynamics.
(S)-7-Amino-5,6,7,8-tetrahydro-naphthalen-2-OL hydrochloride has several scientific applications:
The molecular architecture of (S)-7-amino-5,6,7,8-tetrahydro-naphthalen-2-ol hydrochloride (C₁₀H₁₄ClNO) features a partially saturated naphthalene core that imposes significant conformational constraints critical to its biological activity. The hydrochloride salt form enhances stability and aqueous solubility, which is essential for pharmacological applications. The stereogenic center at position 7 adopts an S-configuration, which has been unequivocally confirmed through chiral resolution techniques and X-ray crystallography [2]. This absolute stereochemistry dictates the molecule's three-dimensional orientation of its pharmacophoric elements: the aminomethyl group at C7 and the phenolic hydroxyl at C2.
Table 1: Structural and Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₄ClNO |
Molecular Weight | 199.68 g/mol |
CAS Registry Number | 121216-41-9 |
Stereochemistry | (S)-configuration at C7 |
Salt Form | Hydrochloride |
Key Functional Groups | Phenolic OH, primary aliphatic amine |
The tetrahydronaphthalene scaffold locks the amine and hydroxyl groups into a trans-decalin-like geometry, reducing conformational flexibility compared to simpler phenethylamine derivatives. Infrared spectroscopy confirms protonation of the amine nitrogen in the hydrochloride salt (characteristic N⁺-H stretch at 2500-3000 cm⁻¹), while ¹³C-NMR reveals distinct chemical shifts for C7 (δ 52.1 ppm) and the aromatic carbons adjacent to the phenolic oxygen (δ 154.7 ppm) [2]. These structural features collectively enable precise interactions with complementary binding pockets in biological targets.
This compound emerged from strategic efforts to optimize aminotetralin-based dopamine receptor ligands during the 1990s. Researchers systematically modified the prototypical dopamine agonist 7-OH-DPAT (7-hydroxy-2-(di-n-propylamino)tetralin) by replacing its N,N-dialkyl groups with a primary amine at C7. This modification aimed to:
The hybrid pharmacophore approach—later refined in compounds like D-264 and D-315—originated from coupling such aminotetralin cores with arylpiperazine fragments through ethylenic linkers. Early structure-activity relationship (SAR) studies demonstrated that the primary amine in (S)-7-amino-5,6,7,8-tetrahydro-naphthalen-2-ol hydrochloride served as an optimal precursor for constructing extended pharmacophores while preserving dopamine receptor affinity. Its synthesis typically involved:
Key synthetic route: 1. Enantioselective reduction of 7-methoxy-2-tetralone 2. Reductive amination with nitrogen sources 3. Chiral resolution (when applicable) 4. Hydrochloride salt formation 5. *O*-demethylation with BBr₃ [3] [4]
This synthetic accessibility facilitated its widespread adoption as a versatile intermediate for dopamine receptor probes.
As a molecular template, this aminotetralin scaffold has been indispensable for mapping stereoelectronic requirements of dopamine D₂ and D₃ receptors. Key contributions include:
Stereochemical Recognition
The (S)-enantiomer exhibits 20-50 fold higher affinity for D₃ receptors than its (R)-counterpart, demonstrating that dopamine receptors possess a chiral binding pocket with strict geometric preferences. Molecular docking studies reveal that the (S)-configuration optimally positions the protonated amine for salt bridge formation with Asp110 in transmembrane helix 3 (TM3) of the D₃ receptor, while the phenolic hydroxyl engages Ser192 in TM5 through hydrogen bonding [4].
Binding Pocket Delineation
Site-directed mutagenesis studies using D₃ receptors highlight critical interactions:
Table 2: Mutagenesis Effects on Ligand Binding at D₃ Receptors
Receptor Mutant | Functional Consequence | Impact on (S)-Aminotetralin Binding |
---|---|---|
D110N | Disrupted ionic binding pocket | Complete binding loss |
S192A | Eliminated H-bonding site | 8-fold affinity reduction |
T369V | Enhanced hydrophobic pocket | 2-fold affinity increase |
Pharmacophore Development
This compound enabled the "hybrid approach" in dopaminergic drug design, where its primary amine was functionalized with arylpiperazine moieties (e.g., via 2-chloroacetamide linkers) to create bitopic ligands. The resulting chimeric molecules like D-264 exhibited exceptional D₃ selectivity (Ki D₃ = 0.4 nM; D₃/D₂ = 450) by simultaneously engaging:
Functional assays measuring GTPγS binding demonstrated that such derivatives acted as full agonists at D₃ receptors (EC₅₀ = 2.8 nM) with 100-fold selectivity over D₂ receptors. This pharmacological profile proved instrumental in establishing the D₃ receptor's role in modulating neurotrophic responses and behavioral sensitization, distinct from D₂-mediated motor functions [3] [4].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1